molecular formula C18H14N4O B11235275 2-(2-Methoxyphenyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

2-(2-Methoxyphenyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11235275
M. Wt: 302.3 g/mol
InChI Key: VVVGQZNMWHHPOQ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused to a pyrimidine ring, with methoxyphenyl and phenyl substituents at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1,2,4-triazoles with 1,3-dielectrophilic agents. For instance, a multicomponent reaction using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal can be employed . The reaction is usually carried out under reflux conditions in a suitable solvent such as methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is mediated through the inhibition of cyclooxygenase-2 (COX-2) enzyme, leading to a decrease in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) . Additionally, its anticancer activity may involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

2-(2-Methoxyphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other triazolopyrimidine derivatives, such as:

  • 1,2,4-Triazolo[1,5-c]pyrimidine
  • 1,2,3-Triazolo[1,5-a]pyrimidine
  • 1,2,4-Triazolo[4,3-c]pyrimidine

These compounds share a similar core structure but differ in the position and nature of substituents, which can significantly influence their biological activities and applications . The unique combination of methoxyphenyl and phenyl groups in 2-(2-methoxyphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine contributes to its distinct properties and potential as a therapeutic agent.

Properties

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

2-(2-methoxyphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H14N4O/c1-23-16-10-6-5-9-14(16)17-20-18-19-12-11-15(22(18)21-17)13-7-3-2-4-8-13/h2-12H,1H3

InChI Key

VVVGQZNMWHHPOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=CC=NC3=N2)C4=CC=CC=C4

Origin of Product

United States

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